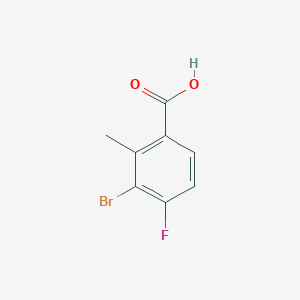

3-Bromo-4-fluoro-2-methylbenzoic acid

Description

Significance of Substituted Benzoic Acid Scaffolds in Modern Organic Synthesis

Substituted benzoic acid scaffolds are fundamental building blocks in modern organic synthesis due to their versatile reactivity and prevalence in biologically active compounds. The carboxylic acid group can be readily transformed into a variety of other functional groups, such as esters, amides, and acid halides, providing a gateway to a diverse array of chemical structures. ossila.com Furthermore, the aromatic ring can undergo various substitution reactions, allowing for the precise tuning of the molecule's steric and electronic properties.

In medicinal chemistry, the benzoic acid motif is a common feature in numerous drugs. For instance, substituted benzoic acid scaffolds have been instrumental in the design of inhibitors for various protein targets. Research has shown their application in developing dual inhibitors of anti-apoptotic proteins Mcl-1 and Bfl-1, which are overexpressed in many cancers. innospk.com Similarly, derivatives of benzoic acid have been identified as potent inhibitors of the protein phosphatase Slingshot, which plays a role in cytoskeleton dynamics and has therapeutic potential in cancer treatment. google.com The ability to synthesize a wide range of substituted benzoic acids allows chemists to systematically explore structure-activity relationships and optimize the pharmacological profiles of lead compounds.

Beyond pharmaceuticals, these scaffolds are crucial in the development of agrochemicals, such as insecticides. The synthesis of various active compounds often relies on the availability of specific substituted benzoic acid intermediates. google.com The adaptability of the benzoic acid core makes it an indispensable tool for chemists aiming to construct complex and functionally optimized molecules.

Overview of 3-Bromo-4-fluoro-2-methylbenzoic Acid in Contemporary Academic Inquiry

This compound is a specific halogenated and substituted benzoic acid derivative. While it is recognized as a chemical intermediate, it is one of many isomers, and specific, in-depth academic research focusing solely on this particular compound is limited. Its structural isomers, such as 3-bromo-2-fluoro-4-methylbenzoic acid and 4-bromo-2-fluoro-3-methylbenzoic acid, are more frequently cited in chemical literature and databases.

The scientific interest in this compound and its isomers stems from the unique combination of its substituents. The bromine atom serves as a versatile handle for cross-coupling reactions, the fluorine atom can enhance metabolic stability and binding affinity, and the methyl group provides steric bulk that can influence molecular conformation and interactions.

General synthetic routes for similar compounds, such as 3-bromo-4-fluorobenzoic acid, have been described, involving steps like acylation, bromination, and oxidation from readily available starting materials like fluorobenzene (B45895). google.com A known method for producing 3-bromo-4-fluorobenzoic acid involves the diazotization of 3-bromo-4-aminotoluene, followed by pyrolysis and oxidation. google.com These established synthetic strategies provide a foundation for the potential preparation of this compound.

The primary application of such highly substituted benzoic acids is as building blocks in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries. For example, the related compound 3-bromo-4-fluorobenzoic acid is a known precursor for insecticides. google.com

Below is a data table comparing the known properties of this compound with some of its isomers.

| Property | This compound | 3-Bromo-2-fluoro-4-methylbenzoic acid | 4-Bromo-2-fluoro-3-methylbenzoic acid |

| Molecular Formula | C8H6BrFO2 | C8H6BrFO2 | C8H6BrFO2 sigmaaldrich.com |

| Molecular Weight | 233.03 g/mol | 233.03 g/mol | 233.03 g/mol sigmaaldrich.com |

| CAS Number | 503821-98-5 bldpharm.com | 1427382-06-6 epa.gov | 194804-90-5 sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-fluoro-2-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO2/c1-4-5(8(11)12)2-3-6(10)7(4)9/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNNAZWLZSGEOGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Br)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromo 4 Fluoro 2 Methylbenzoic Acid and Structural Analogues

Conventional and Foundational Synthesis Routes

The preparation of 3-Bromo-4-fluoro-2-methylbenzoic acid and its analogues is typically achieved through multi-step sequences that build the substitution pattern on an aromatic ring. Foundational routes often commence with simpler, commercially available precursors, such as fluorobenzene (B45895) or substituted toluenes, and introduce the required functional groups in a controlled, stepwise manner.

A notable industrial process for synthesizing 3-bromo-4-fluoro-benzoic acid, a close structural analogue, starts from fluorobenzene. google.comgoogle.com This method involves a sequence of acylation, bromination, and oxidation, highlighting a common strategy where an acetyl group is used to direct subsequent substitutions before being converted into the final carboxylic acid moiety. google.com

| Step | Reactant(s) | Catalyst/Reagents | Temperature | Product |

| 1. Acylation | Fluorobenzene, Acetyl chloride | Aluminum chloride | 0-100 °C | 4-Fluoroacetophenone |

| 2. Bromination | 4-Fluoroacetophenone, Bromine | None (Lewis acid from Step 1 may be present) | 50-150 °C | 3-Bromo-4-fluoroacetophenone |

| 3. Oxidation | 3-Bromo-4-fluoroacetophenone | Hypochlorite (B82951) solution | 0-100 °C | 3-Bromo-4-fluorobenzoic acid |

| A patented multi-step synthesis of a structural analogue of this compound, starting from fluorobenzene. google.comgoogle.com |

An alternative, though less industrially favored, route involves the oxidation of a pre-functionalized toluene (B28343) derivative. google.com For instance, 3-bromo-4-fluorotoluene (B1266451) can be oxidized using potassium permanganate (B83412) to yield the corresponding benzoic acid. google.com This pathway depends on the prior availability of the substituted toluene precursor, which may itself require a multi-step synthesis. google.com

Halogenation Strategies: Bromination and Fluorination Regioselectivity

The precise placement of halogen atoms on the aromatic ring is governed by the electronic effects of the substituents already present. The interplay between activating and deactivating groups, as well as their ortho-, para-, or meta-directing influences, is a critical consideration in designing a synthetic sequence.

In the synthesis of polysubstituted aromatic compounds, halogens are often introduced sequentially. The regiochemical outcome of each halogenation step is dictated by the existing substitution pattern. For the synthesis of this compound, a hypothetical precursor could be 4-fluoro-2-methylbenzoic acid. The directing effects of the three substituents—fluoro (ortho-, para-directing), methyl (ortho-, para-directing), and carboxyl (meta-directing)—must be considered.

The combined activating and ortho-, para-directing influence of the fluorine and methyl groups would strongly direct an incoming electrophile (like Br⁺) to the positions ortho and para to them. The carboxyl group, being a deactivating meta-director, would direct to the positions meta to it. youtube.comquora.com In 4-fluoro-2-methylbenzoic acid, the C3 position is ortho to the methyl group and meta to the carboxyl group. The C5 position is ortho to the fluorine and meta to the carboxyl group. The relative activating strength of the substituents and steric hindrance would determine the final product distribution.

A practical example is seen in a patented synthesis of 3-bromo-4-fluorobenzoic acid where fluorobenzene is first acylated to 4-fluoroacetophenone. google.com The fluorine atom directs the acylation to the para position. The resulting acetyl group is a meta-director, which then controls the regioselectivity of the subsequent bromination, directing the bromine atom to the position meta to the acetyl group and ortho to the fluorine, yielding 3-bromo-4-fluoroacetophenone. google.com This demonstrates a highly regioselective sequential protocol.

Electrophilic aromatic substitution (EAS) is the fundamental mechanism for introducing halogens and other functional groups onto a benzene (B151609) ring. masterorganicchemistry.com The carboxyl group of benzoic acid is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta position. youtube.comquora.com

Conversely, activating groups, such as the methyl group (-CH₃), are electron-donating and direct incoming electrophiles to the ortho and para positions. youtube.com Halogens, like fluorine, are a unique case; they are deactivating due to their inductive electron-withdrawing effect but are ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance. masterorganicchemistry.com

The synthesis of substituted benzoic acids must therefore carefully choreograph the order of reactions. masterorganicchemistry.com If a meta-substituted product is desired, it is often advantageous to introduce the meta-directing carboxyl group (or a precursor like an acetyl group) first, followed by halogenation. masterorganicchemistry.com For instance, the direct bromination of benzoic acid in the presence of a Lewis acid catalyst like ferric bromide yields m-bromobenzoic acid. youtube.com

| Substituent | Type | Directing Effect |

| -COOH | Deactivating | Meta |

| -CH₃ | Activating | Ortho, Para |

| -F, -Br | Deactivating | Ortho, Para |

| -NO₂ | Deactivating | Meta |

| -OCH₃ | Activating | Ortho, Para |

| Directing effects of common substituents in electrophilic aromatic substitution. quora.commasterorganicchemistry.comlibretexts.org |

Carboxylation and Oxidation Approaches to Benzoic Acid Formation

The introduction of the carboxylic acid function is a key step and can be achieved either by modifying an existing group on the ring or by direct introduction.

A robust and widely used method for preparing benzoic acids is the oxidation of an alkyl group attached to the benzene ring. libretexts.orglibretexts.org The aromatic ring enhances the reactivity of the alkyl side chain's benzylic position, allowing it to be oxidized to a carboxyl group (-COOH) by strong oxidizing agents. libretexts.org This reaction is effective for a variety of alkyl groups, provided they have at least one hydrogen atom on the benzylic carbon. libretexts.org

Commonly employed oxidizing agents include:

Potassium permanganate (KMnO₄): Typically used under hot, alkaline, or acidic conditions. youtube.comquora.com

Potassium dichromate (K₂Cr₂O₇) / Sodium dichromate (Na₂Cr₂O₇): Used in an acidic medium, such as sulfuric acid, with heat. quora.comkhanacademy.org

Nitric acid (HNO₃): Can also serve as a strong oxidizing agent under vigorous conditions. ncert.nic.in

A specific and relevant application of this strategy is the haloform reaction, which oxidizes methyl ketones to carboxylic acids. ncert.nic.in This is precisely the transformation used in the industrial synthesis of 3-bromo-4-fluorobenzoic acid, where 3-bromo-4-fluoroacetophenone is treated with a hypochlorite solution to afford the target benzoic acid. google.comgoogle.com

Beyond the oxidation of alkyl precursors, other methods can be employed to install a carboxylic acid group onto an aromatic ring.

Carbonylation pathways often involve the use of organometallic intermediates. For example, an aryl halide, such as a bromo-fluoro-toluene derivative, can be converted into a Grignard reagent by reacting it with magnesium metal. This organometallic species can then react with carbon dioxide (CO₂) in a carboxylation reaction, which upon acidic workup, yields the corresponding benzoic acid.

Nitrile Hydrolysis offers another versatile route. chemistrysteps.com An aromatic nitrile (Ar-C≡N) can be converted to a carboxylic acid through hydrolysis under either acidic or basic conditions, typically with heating. chemistrysteps.comweebly.com The reaction proceeds through an amide intermediate. chemistrysteps.com The nitrile group itself can be introduced onto the aromatic ring through various methods, such as the Sandmeyer reaction on an aromatic amine or nucleophilic substitution of an aryl halide. This two-step sequence of nitrile formation followed by hydrolysis provides a reliable alternative to direct oxidation. researchgate.net

Directed Ortho-Metalation (DoM) Strategies in Aromatic Functionalization

Directed ortho-metalation (DoM) is a potent strategy for the regioselective functionalization of aromatic compounds. The process involves the deprotonation of an aromatic C-H bond positioned ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The resulting aryl-metal species is then quenched with an electrophile to introduce a new substituent. This method offers high regiocontrol that is often complementary to classical electrophilic aromatic substitution.

Lithium-Halogen Exchange and Electrophilic Quenching

Lithium-halogen exchange is a fundamental organometallic reaction that converts an organic halide into an organolithium compound. wikipedia.org This reaction is particularly effective for aryl bromides and iodides and proceeds rapidly, even at low temperatures. wikipedia.orgharvard.edu The rate of exchange follows the general trend I > Br > Cl, with aryl fluorides being largely unreactive. wikipedia.orgprinceton.edu This differential reactivity allows for selective exchange at a C-Br bond in the presence of a C-F bond, a key feature for synthesizing molecules like this compound from a precursor such as 1,3-dibromo-4-fluoro-2-methylbenzene.

The mechanism involves the reaction of an organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), with an aryl halide. This process is believed to proceed through an "ate-complex" intermediate. harvard.eduresearchgate.net The newly formed aryllithium species is a powerful nucleophile and can be trapped by a wide range of electrophiles. For the synthesis of benzoic acids, carbon dioxide (CO₂) is a common electrophile, which upon acidic workup yields the desired carboxylic acid.

| Aryl Halide Substrate | Organolithium Reagent | Conditions | Electrophile | Product | Yield (%) |

| 1-Bromo-4-iodobenzene | n-BuLi | Diethyl ether, -78 °C | DMF | 4-Bromobenzaldehyde | 85 |

| 1-Bromo-2-fluorobenzene | n-BuLi | THF, -78 °C | CO₂ | 2-Fluoro-6-bromobenzoic acid | 78 |

| 2-Bromoiodobenzene | n-BuLi | THF, -100 °C | (CH₃)₂SO₄ | 2-Bromo-1-iodo-3-methylbenzene | 91 |

| Vinyl Bromide | t-BuLi | THF/ether/pentane, -120 °C | Benzophenone | 1,1-Diphenyl-2-alken-1-ol | 77 |

This table presents representative examples of lithium-halogen exchange followed by electrophilic quenching on various substrates to illustrate the principles of the reaction.

Regioselective Lithiation of Unprotected Benzoic Acids

A significant advancement in DoM is the ability to perform regioselective metalation directly on unprotected benzoic acids. semanticscholar.orgnih.gov In this approach, the carboxylic acid is first deprotonated by at least two equivalents of a strong lithium amide base or an alkyllithium reagent to form a soluble lithium carboxylate. This carboxylate group then acts as the directing metalation group, guiding the lithiation to the ortho position. organic-chemistry.orgrsc.org

The efficacy of the carboxylate as a DMG is considered intermediate. rsc.orgresearchgate.net Its directing power is influenced by other substituents on the aromatic ring. In meta-substituted benzoic acids containing chloro or fluoro groups, a complementary effect is observed, where lithiation is directed to the position between the two substituents. rsc.org For instance, the lithiation of 2,4-dihalogenobenzoic acids occurs at the C3 position, flanked by both halogens. rsc.orgresearchgate.net This methodology provides a direct route to contiguously substituted benzoic acids that can be difficult to access through other means. nih.govrsc.org The choice of base and reaction conditions is critical for achieving high regioselectivity. organic-chemistry.orgacs.org

| Substrate | Base/Conditions | Quenching Reagent | Product | Yield (%) | Reference |

| Benzoic Acid | s-BuLi/TMEDA, THF, -90 °C | CH₃I | 2-Methylbenzoic acid | - | rsc.org |

| 2-Methoxybenzoic Acid | s-BuLi/TMEDA, -78 °C | I₂ | 6-Iodo-2-methoxybenzoic acid | 91 | nih.gov |

| 2-Chlorobenzoic Acid | s-BuLi/TMEDA | CH₃I | 2-Chloro-6-methylbenzoic acid | 68 | researchgate.net |

| 2,6-Dichlorobenzoic Acid | t-BuLi/TMEDA | CH₃I | 2,6-Dichloro-3-methylbenzoic acid | 92 | researchgate.net |

This table demonstrates the application of directed ortho-metalation on various unprotected benzoic acid substrates, highlighting the regioselectivity achieved.

Advanced and Catalytic Synthesis Protocols

Modern synthetic chemistry increasingly relies on advanced, catalyst-based protocols to achieve high efficiency, selectivity, and functional group tolerance. These methods are indispensable for the construction of complex, highly functionalized aromatic molecules.

Cross-Coupling Reactions for Aromatic Functionalization

Palladium-catalyzed cross-coupling reactions have become a cornerstone of organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision. nih.gov These reactions typically involve the oxidative addition of an organic halide to a Pd(0) complex, followed by transmetalation with an organometallic reagent and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.orgyoutube.com

Suzuki-Miyaura Coupling Applications for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a versatile cross-coupling reaction that forms a C-C bond between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. libretexts.org This reaction is widely used for creating biaryl structures and is known for its mild conditions, functional group tolerance, and the low toxicity of its boron-based reagents. youtube.com

In the context of this compound, the C-Br bond serves as the electrophilic coupling partner. It can be selectively coupled with a variety of aryl or heteroaryl boronic acids in the presence of a palladium catalyst and a base. thieme-connect.de The choice of ligand for the palladium catalyst is crucial and often involves bulky, electron-rich phosphines to facilitate the catalytic cycle. libretexts.org

| Aryl Halide | Boronic Acid | Catalyst/Ligand | Base/Solvent | Product | Yield (%) | Reference |

| 1-Bromo-2,3,4,5,6-pentafluorobenzene | Phenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ / Toluene, EtOH, H₂O | 2,3,4,5,6-Pentafluoro-1,1'-biphenyl | 61 | thieme-connect.de |

| 4-Bromotoluene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ / Toluene | 4-Methyl-1,1'-biphenyl | 95 | nih.gov |

| 1-Bromo-4-fluorobenzene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ / Toluene | 4-Fluoro-4'-methoxy-1,1'-biphenyl | 98 | - |

| 3-Bromo-2,1-borazaronaphthalene | Potassium 1-propenyltrifluoroborate | Pd(dppf)Cl₂ | Cs₂CO₃ / Toluene, H₂O | 3-(1-Propenyl)-2,1-borazaronaphthalene | 85 | nih.gov |

This table provides examples of Suzuki-Miyaura coupling reactions with various aryl halides, demonstrating the formation of aryl-aryl bonds under different catalytic conditions.

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide (or triflate) and an amine. wikipedia.org This reaction has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals and materials science. It offers a significant improvement over traditional methods, which often require harsh conditions and have limited scope. wikipedia.org

For a substrate like this compound, the C-Br bond can be coupled with a wide range of primary and secondary amines. The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand (often bulky and electron-rich, such as XPhos), and a base. nih.gov Copper-catalyzed amination protocols have also been developed, particularly for the amination of bromobenzoic acids, which can proceed without the need for protecting the carboxylic acid group. nih.gov

| Aryl Halide | Amine | Catalyst/Ligand | Base/Solvent | Product | Yield (%) | Reference |

| 2-Bromobenzoic acid | Aniline | Cu powder, Cu₂O | K₂CO₃ / 2-Ethoxyethanol | N-Phenylanthranilic acid | 90 | nih.gov |

| 2-Bromo-4-fluorobenzoic acid | Aniline | Cu powder, Cu₂O | K₂CO₃ / 2-Ethoxyethanol | 4-Fluoro-N-phenylanthranilic acid | 94 | nih.gov |

| 1,4-Dibromobenzene | Phenoxazine | Pd₂(dba)₃ / XPhos | t-BuONa / Toluene | 1,4-Di(phenoxazin-10-yl)benzene | 91 | nih.gov |

| 1-Bromonaphthalene | Morpholine | Pd(OAc)₂ / BINAP | NaOt-Bu / Toluene | 4-(Naphthalen-1-yl)morpholine | 99 | wikipedia.org |

This table illustrates the scope of Buchwald-Hartwig and related amination reactions for the synthesis of N-aryl compounds from aryl halides.

Transition Metal-Mediated Transformations in Benzoic Acid Chemistry

Transition metals have become indispensable tools in the synthesis of complex benzoic acid derivatives. Their unique catalytic activities enable C-H bond functionalization and the formation of new carbon-heteroatom bonds, often with high regioselectivity and efficiency. researchgate.net

Copper catalysis is a powerful and cost-effective strategy for constructing carbon-heteroatom (C-N, C-O, C-S, C-Se) bonds. researchgate.netrsc.org Due to its low toxicity and high abundance, copper presents an environmentally sustainable alternative to more precious transition metals. researchgate.net These reactions often proceed via organocopper intermediates, with the reactivity depending on the oxidation state of the copper species. rsc.org For instance, higher valent Cu(III) species can undergo reductive elimination to form the desired C-heteroatom bond, while lower valent Cu(I) species can act as nucleophiles. rsc.org

In the context of benzoic acid derivatives, copper-catalyzed methods are particularly relevant. For example, the Ullmann condensation, a classic copper-catalyzed reaction, can be used to form C-O bonds. A process for preparing 3-phenoxy-4-fluoro-benzoic acid involves the reaction of 3-bromo-4-fluoro-benzoic acid with potassium phenolate (B1203915) in the presence of a copper(II) oxide catalyst. google.com This highlights the utility of copper in modifying halogenated benzoic acids.

Recent advancements have focused on direct C-H functionalization, bypassing the need for pre-halogenated substrates. researchgate.net Copper-catalyzed reactions, often employing various oxidants, facilitate the formation of bonds between a carbon atom on the benzene ring and a heteroatom from a coupling partner. rsc.orgrsc.org

Table 1: Examples of Copper-Catalyzed Transformations

| Reaction Type | Catalyst System | Substrates | Bond Formed | Key Features | Source |

| C-O Bond Formation | Copper(II) oxide | 3-bromo-4-fluoro-benzoic acid, Potassium phenolate | C-O | Forms a key intermediate for insecticides. | google.com |

| C-H Thiolation | Copper catalyst | Benzoic acid derivatives, Disulfides | C-S | Provides access to ortho-thiolated benzoic acids. | researchgate.net |

| C-H Oxygenation | Copper catalyst / BPO | 2-Arylbenzoic acids | C-O | Intramolecular reaction forming biaryl lactones. | rsc.org |

| General C-X Coupling | Copper Nanoparticles | Aryl halides, Thiols, Amines | C-S, C-N | Heterogeneous catalysis with recyclable catalyst. | researchgate.net |

Note: This table is interactive and can be sorted by clicking on the column headers.

Rhodium(III) catalysis has emerged as a highly effective method for the regioselective C-H activation and functionalization of benzoic acids. rsc.org These reactions typically involve a carboxylate-directed ortho-C-H activation, followed by coupling with various partners like alkynes or alkenes. acs.orgacs.org This strategy provides efficient access to complex polycyclic structures such as isocoumarins and 3-ylidenephthalides. acs.orgacs.org

A common catalytic cycle involves the formation of a rhodium carboxylate intermediate, which then undergoes cyclometalation via C-H bond cleavage at the ortho position. The resulting rhodacycle can then react with an unsaturated coupling partner. For example, the reaction of benzoic acids with internal alkynes, using a rhodium/copper co-catalyst system under air, produces isocoumarin (B1212949) derivatives with water as the only byproduct. nih.gov This process is highly efficient and waste-free. nih.gov Similarly, coupling with geminal-substituted vinyl acetates leads to 3-substituted isocoumarins. acs.org

The methodology demonstrates broad substrate scope and tolerance for various functional groups, making it a versatile tool for synthesizing diverse benzoic acid derivatives. rsc.orgnih.gov

Table 2: Rhodium(III)-Catalyzed Reactions of Benzoic Acids

| Coupling Partner | Catalyst System | Product Type | Key Features | Source |

| Geminal-substituted vinyl acetates | [RhCpCl₂]₂, AgSbF₆ | 3-Substituted Isocoumarins | Regiospecific synthesis of 3-aryl or 3-alkyl isocoumarins. | acs.org |

| Terminal Alkynes | [RhCpCl₂]₂, AgSbF₆, Cu(OAc)₂·H₂O | 3-Ylidenephthalides | Provides Z-isomers with complete selectivity. | acs.org |

| Internal Alkynes | Rhodium/Copper catalyst | Isocoumarins | Waste-free oxidative coupling under air. | nih.gov |

| Disulfides | [RhCp*Cl₂]₂, AgSbF₆ | Ortho-thiolated benzoic acids | Carboxylate-directed C-H thiolation. | rsc.org |

Note: This table is interactive and can be sorted by clicking on the column headers.

Green Chemistry Principles Applied to Halobenzoic Acid Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. ijbsac.orgresearchgate.net In the synthesis of halobenzoic acids, these principles are applied through the use of alternative solvents, catalyst systems, and reaction conditions that improve safety, reduce waste, and enhance efficiency. sciepub.com

Ionic liquids (ILs) are salts with melting points below 100 °C, often even at room temperature. ijbsac.orgsciepub.com They are considered "green" solvents due to their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of compounds. ijbsac.org These properties minimize air pollution from volatile organic compounds (VOCs) and allow for a wide operating temperature range. ijbsac.org

In chemical synthesis, ILs can act as both the solvent and the catalyst, simplifying processes and reducing waste. sciepub.com For instance, Brønsted acidic ILs can catalyze reactions like esterification without the need for traditional, corrosive mineral acids. sciepub.com The products, often being nonpolar, are typically insoluble in the polar IL, leading to the formation of a separate phase. This facilitates easy separation of the product and allows for the recycling and reuse of the ionic liquid catalyst system. sciepub.com The development of ILs from renewable biomaterials, such as those based on cholinium and amino acids, further enhances their green credentials. rsc.org

Table 3: Properties and Green Chemistry Advantages of Ionic Liquids

| Property | Description | Green Advantage | Source |

| Negligible Vapor Pressure | Do not evaporate easily. | Reduces air pollution; eliminates solvent loss. | ijbsac.org |

| High Thermal Stability | Stable up to high temperatures (e.g., 300°C). | Allows for a wider range of reaction conditions. | ijbsac.org |

| Tunable Polarity | Polarity can be adjusted by changing cation/anion. | Can be designed to dissolve specific reactants. | ijbsac.orgsciepub.com |

| Catalytic Activity | Can be functionalized to act as catalysts (e.g., Brønsted acids). | Eliminates need for separate, often hazardous, catalysts. | sciepub.com |

| Recyclability | Can be easily separated from products and reused. | Reduces waste and lowers process costs. | sciepub.comresearchgate.net |

Note: This table is interactive and can be sorted by clicking on the column headers.

To further align with green chemistry goals, significant research has been directed towards developing synthetic routes that avoid the use of transition metals and strong bases. Metal-free synthesis eliminates concerns about toxic metal residues in the final products and the cost associated with precious metal catalysts. rsc.orgrsc.org

One approach involves the use of organocatalysis or leveraging the inherent reactivity of the substrates under specific conditions. For example, a transition-metal-free protocol for synthesizing halobenzo[b]furans has been developed from O-aryl carbamates. nih.gov This method utilizes a directed ortho-lithiation followed by cyclization, completely avoiding transition metal complexes. nih.gov Another strategy involves the borylation of arenes using frustrated Lewis pairs (FLPs), which are combinations of a Lewis acid and a Lewis base that are sterically prevented from forming a classical adduct. acsgcipr.org These FLPs can activate C-H bonds for borylation without a metal catalyst. acsgcipr.org Furthermore, solvent-free synthesis, often employing mechanochemistry (grinding), represents another frontier in green synthesis, reducing waste and often accelerating reaction times. rsc.org

Inverse biphasic catalysis is an elegant process design that combines the advantages of homogeneous and heterogeneous catalysis. In this system, the catalyst resides in a liquid phase (often an ionic liquid or a polar solvent) that is immiscible with the reactant and product phase (typically a nonpolar organic solvent). sciepub.com

Electrochemical Approaches in Organic Synthesis

Electrochemical methods offer a sustainable and efficient alternative for the synthesis of complex organic molecules, utilizing electrons as clean reagents. While direct electrochemical synthesis of this compound is not extensively documented, established electrochemical principles, particularly the carboxylation of aryl halides, provide a viable synthetic pathway.

A plausible electrochemical route involves the reductive carboxylation of a suitable precursor, such as 1-bromo-2-fluoro-4-methylbenzene. This process typically employs a nickel catalyst and involves the reaction of the aryl halide with carbon dioxide (CO₂), an abundant and non-toxic C1 building block. chemicalbook.com The general mechanism proceeds through the formation of a Ni(0) complex which undergoes oxidative addition with the aryl halide. Subsequent reduction of the resulting aryl-Ni(II) species, followed by reaction with CO₂, yields the desired carboxylic acid. This method is advantageous due to its mild reaction conditions and avoidance of sacrificial metal anodes. google.com

Another potential, though less direct, electrochemical strategy is the selective fluorination of a suitable benzoic acid precursor. Electrochemical partial fluorination allows for the controlled introduction of fluorine atoms into organic molecules. google.com This can be achieved in aprotic solvents containing a fluoride (B91410) salt, often at a constant potential slightly above the oxidation potential of the substrate. google.com However, challenges such as anode passivation must be carefully managed. google.com

Derivatization Pathways for this compound Precursors

The carboxylic acid group of this compound is a versatile functional handle that allows for the synthesis of a wide array of derivatives, including esters, amides, nitriles, and hydrazide-hydrazones. These transformations are fundamental in medicinal and materials chemistry for modifying the compound's physicochemical properties.

Synthesis of Alkyl Ester Derivatives

The conversion of this compound to its corresponding alkyl esters is a common derivatization. Fischer-Speier esterification is a classical and effective method, involving the reaction of the carboxylic acid with an alcohol (such as methanol (B129727) or ethanol) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. nih.govncert.nic.in The reaction is typically heated to drive the equilibrium towards the ester product. nih.gov

An alternative, high-yield method involves a two-step process. First, the carboxylic acid is converted to a more reactive acyl chloride intermediate. This is often achieved by treating the acid with a reagent like oxalyl chloride or thionyl chloride (SOCl₂), sometimes with a catalytic amount of N,N-dimethylformamide (DMF). The resulting acyl chloride is then reacted with the desired alcohol (e.g., methanol) to furnish the corresponding ester, such as methyl 3-bromo-4-fluoro-2-methylbenzoate.

Below is a table of representative alkyl ester derivatives that can be synthesized from this compound.

Table 1: Representative Alkyl Ester Derivatives

| Derivative Name | Molecular Formula | Alcohol Reagent |

|---|---|---|

| Methyl 3-bromo-4-fluoro-2-methylbenzoate | C₉H₈BrFO₂ | Methanol |

| Ethyl 3-bromo-4-fluoro-2-methylbenzoate | C₁₀H₁₀BrFO₂ | Ethanol (B145695) |

| Propyl 3-bromo-4-fluoro-2-methylbenzoate | C₁₁H₁₂BrFO₂ | Propan-1-ol |

Preparation of Amide and Nitrile Intermediates

Amide Synthesis: The synthesis of 3-bromo-4-fluoro-2-methylbenzamide can be achieved by reacting an activated form of the carboxylic acid with ammonia (B1221849) or a primary/secondary amine. A common method involves first converting the carboxylic acid to its acyl fluoride or chloride. For instance, reacting 3-bromo-4-fluoro-benzoyl fluoride with aqueous ammonia can produce 3-bromo-4-fluoro-benzamide in high yield. google.com Alternatively, peptide coupling reagents, such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP reagent), can be used to facilitate amide bond formation between the carboxylic acid and an amine under mild conditions. chemicalbook.com

Nitrile Synthesis: Nitriles are valuable synthetic intermediates and can be prepared from the corresponding carboxylic acid. One direct method is the Letts nitrile synthesis, where an aromatic carboxylic acid is heated with a metal thiocyanate (B1210189) to yield the nitrile. researchgate.net Another approach involves the dehydration of the primary amide, 3-bromo-4-fluoro-2-methylbenzamide. This transformation can be effectively carried out using dehydrating agents like thionyl chloride (SOCl₂), phosphorus oxychloride, or cyanuric chloride. google.comorgsyn.org For example, heating 3-bromo-4-fluoro-benzamide with excess thionyl chloride under reflux yields the corresponding 3-bromo-4-fluorobenzonitrile. google.com

The table below lists the primary amide and nitrile derivatives.

Table 2: Representative Amide and Nitrile Intermediates

| Derivative Name | Molecular Formula | Key Reagent(s) |

|---|---|---|

| 3-Bromo-4-fluoro-2-methylbenzamide | C₈H₇BrFNO | Ammonia (or amine) + Coupling Agent |

Formation of Hydrazide-Hydrazone Analogues

The synthesis of hydrazide-hydrazone derivatives from this compound is a two-step process.

Step 1: Synthesis of the Hydrazide First, an alkyl ester of the acid, such as methyl 3-bromo-4-fluoro-2-methylbenzoate, is reacted with hydrazine (B178648) hydrate (B1144303) (H₂NNH₂·H₂O). This reaction, known as hydrazinolysis, typically involves heating the ester with hydrazine hydrate in an alcoholic solvent like ethanol or methanol to produce 3-bromo-4-fluoro-2-methylbenzohydrazide. bldpharm.com

Step 2: Synthesis of the Hydrazone The resulting hydrazide is then condensed with an aldehyde or a ketone to form the final hydrazide-hydrazone. chemicalbook.com This reaction is usually performed by heating the hydrazide and the carbonyl compound in a solvent such as ethanol, often with a catalytic amount of acid. google.com The reaction involves the formation of a C=N double bond, linking the hydrazide and carbonyl moieties. chemicalbook.com A wide variety of aldehydes and ketones can be used to generate a library of diverse hydrazone analogues.

The table below shows examples of hydrazide-hydrazone analogues derived from 3-bromo-4-fluoro-2-methylbenzohydrazide.

Table 3: Representative Hydrazide-Hydrazone Analogues

| Derivative Name | Molecular Formula | Carbonyl Reagent |

|---|---|---|

| (E)-N'-(phenylmethylene)-3-bromo-4-fluoro-2-methylbenzohydrazide | C₁₅H₁₂BrFN₂O | Benzaldehyde |

| (E)-N'-(4-hydroxybenzylidene)-3-bromo-4-fluoro-2-methylbenzohydrazide | C₁₅H₁₂BrFN₂O₂ | 4-Hydroxybenzaldehyde |

Chemical Reactivity and Transformation Pathways of 3 Bromo 4 Fluoro 2 Methylbenzoic Acid

Reactivity of Aromatic Halogen Substituents in Cross-Coupling

The presence of two different halogen atoms on the aromatic ring of 3-bromo-4-fluoro-2-methylbenzoic acid—bromine and fluorine—sets the stage for selective cross-coupling reactions. Generally, the carbon-bromine bond is weaker and more susceptible to oxidative addition with transition metal catalysts, such as palladium complexes, than the stronger carbon-fluorine bond. This differential reactivity allows for the bromine atom to be selectively replaced in reactions like the Suzuki-Miyaura coupling.

For instance, in the synthesis of novel antiepileptic agents, a related compound, 5-bromo-2-fluoroaniline, undergoes a Miyaura borylation reaction to replace the bromine with a boronic ester group, a key step for subsequent Suzuki coupling. acs.org This highlights the utility of the carbon-bromine bond as a handle for forming new carbon-carbon bonds while leaving the carbon-fluorine bond intact. The resulting biaryl structures are common motifs in pharmaceuticals and functional materials.

Regioselective Electrophilic and Nucleophilic Aromatic Substitution

The directing effects of the substituents on the this compound ring are complex. The carboxylic acid group is a deactivating, meta-directing group for electrophilic aromatic substitution. Conversely, the methyl group is activating and ortho-, para-directing, while the halogen atoms (bromo and fluoro) are deactivating yet ortho-, para-directing.

In electrophilic aromatic substitution, the outcome of a reaction would depend on the specific electrophile and reaction conditions, with the substitution pattern being a result of the combined electronic and steric influences of all four groups. For example, the bromination of 4-fluoro-3-methylbenzoic acid, a structurally similar compound, demonstrates the regioselectivity that can be achieved. ossila.com

Nucleophilic aromatic substitution (SNAr) on this ring system is also plausible. libretexts.org For an SNAr reaction to proceed, there typically needs to be at least one strong electron-withdrawing group ortho or para to a leaving group (in this case, a halogen). libretexts.org The carboxylic acid group, being electron-withdrawing, can facilitate the displacement of the fluorine or bromine atom by a nucleophile, although the fluorine is generally a better leaving group in SNAr reactions than bromine when an ortho or para activating group is present.

Carboxylic Acid Functional Group Reactivity

The carboxylic acid group is a primary site of reactivity in this compound, enabling a range of transformations.

The carboxylic acid can be readily converted into esters and amides, which are fundamental transformations in medicinal chemistry and materials science. Esterification can be achieved through various methods, including Fischer esterification with an alcohol under acidic conditions. For example, a related compound, 2-bromo-4-methyl-benzoic acid, was esterified by refluxing in methanol (B129727) with a catalytic amount of sulfuric acid. A similar approach could be applied to this compound.

Amidation can be accomplished by first activating the carboxylic acid, for example, by converting it to an acyl chloride using a reagent like oxalyl chloride or thionyl chloride. The resulting acyl chloride is then reacted with a primary or secondary amine to form the corresponding amide. acs.org This two-step process is a common strategy for creating amide bonds in complex molecules.

Here is a table summarizing these transformations:

| Transformation | Reagents | Product |

| Esterification | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄) | Ester |

| Amidation | 1. Oxalyl Chloride or Thionyl Chloride2. Amine (Primary or Secondary) | Amide |

The removal of the carboxylic acid group, known as decarboxylation, can be a useful synthetic step. While the decarboxylation of aromatic carboxylic acids can be challenging, certain methods have been developed. For electron-rich aromatic acids, transition-metal-free decarboxylative bromination has been reported, although this may not be directly applicable to the relatively electron-poor this compound. nih.gov

In some cases, decarboxylation can be promoted by heating in the presence of a copper catalyst or by using strong nitrogen bases. researchgate.net The efficiency of such reactions is often dependent on the electronic nature of the aromatic ring and the other substituents present. For instance, studies on the decarboxylation of fluorobenzoic acids have shown that the reaction rates are influenced by the structure of the acid and the basicity of the nitrogen base used. researchgate.net Another method involves the Hunsdiecker reaction, though it is more commonly applied to aliphatic acids. nih.gov

Cyclization Reactions and Heterocyclic Ring Formation

The strategic placement of functional groups in this compound makes it a potential precursor for the synthesis of heterocyclic ring systems.

Isocoumarins are a class of heterocyclic compounds with a range of biological activities. globalscientificjournal.comresearchgate.net The synthesis of isocoumarin (B1212949) frameworks can be achieved through various methods, including metal-catalyzed cyclization reactions. mdpi.com While direct use of this compound for isocoumarin synthesis is not explicitly detailed in the provided context, related benzoic acid derivatives are key starting materials.

A general approach involves the coupling of a benzoic acid derivative with a suitable partner to construct the lactone ring. For example, a novel metal-free synthesis of 3-substituted isocoumarins has been developed using a sequential O-acylation/Wittig reaction of (2-carboxybenzyl)-triphenylphosphonium bromide with various acid chlorides. mdpi.com This suggests that if this compound were converted to its acid chloride, it could potentially participate in similar cyclization reactions to form a fluorinated and methylated isocoumarin derivative.

Article Generation Incomplete

Following a comprehensive search of available scientific literature and patent databases, we have been unable to locate specific research findings detailing the chemical reactivity and transformation pathways of This compound for the explicit purposes outlined in the requested article structure.

Specifically, no information was found regarding:

The construction of benzothiazole (B30560) scaffolds using this compound as a starting material or intermediate.

The formation of N-Phenylanthranilic Acid derivatives from this compound.

Standard, well-documented synthetic routes for N-phenylanthranilic acid derivatives, such as the Ullmann condensation or Buchwald-Hartwig amination, typically proceed via the coupling of an amine with a 2-halobenzoic acid. The specified compound, having a bromine atom at the 3-position, would not be expected to form an N-phenylanthranilic acid (a 2-(phenylamino)benzoic acid structure) through these conventional pathways.

Due to the strict requirement to adhere to the provided outline and the absence of scientifically-backed information for these specific transformations involving this compound, it is not possible to generate the requested article. The introduction of analogous reactions with different isomers or related compounds would violate the explicit content constraints of the request.

Therefore, the generation of a scientifically accurate article focusing solely on the requested topics for this specific compound cannot be completed at this time.

Spectroscopic and Diffraction Based Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the carbon-hydrogen framework of an organic molecule. However, a review of publicly available scientific literature and chemical databases did not yield specific experimental NMR data for 3-Bromo-4-fluoro-2-methylbenzoic acid.

Detailed ¹H and ¹³C NMR spectral data for this compound are not available in published literature. Typically, ¹H NMR would provide information on the chemical shift, integration, and multiplicity of the two aromatic protons and the protons of the methyl and carboxylic acid groups, revealing their electronic environments and neighboring atoms. Similarly, a ¹³C NMR spectrum would show distinct signals for each of the eight carbon atoms (seven in the benzene (B151609) ring and carboxyl group, and one in the methyl group), with their chemical shifts indicating their functional type and substitution pattern.

Due to the lack of available data, a data table for NMR shifts cannot be provided.

There are no published studies employing advanced NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), or HMBC (Heteronuclear Multiple Bond Correlation), for the specific stereochemical and conformational analysis of this compound. These experiments would be instrumental in confirming through-space and through-bond correlations between protons and carbons, solidifying the assignment of the substitution pattern on the aromatic ring.

In the absence of any primary spectral data for this compound, no conflicting data sets exist to be resolved. While computational prediction and comparative analysis with isomers like 3-Bromo-2-fluoro-4-methylbenzoic acid or 4-Bromo-3-fluoro-2-methylbenzoic acid could offer theoretical estimations of spectral properties, no such studies dedicated to resolving ambiguities for the title compound have been published.

Infrared (IR) Spectroscopy for Functional Group Identification

Published experimental Infrared (IR) spectroscopy data for this compound could not be located. An IR spectrum would be used to identify its key functional groups. Expected characteristic absorption bands would include a broad O-H stretch from the carboxylic acid group, a sharp C=O (carbonyl) stretch, C-H stretches from the aromatic ring and methyl group, and absorptions corresponding to the C-F and C-Br bonds.

A data table of IR absorption frequencies cannot be generated as no experimental spectrum is available.

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Specific experimental mass spectrometry data detailing the molecular ion peak and fragmentation pattern for this compound are not available in the reviewed scientific databases. Mass spectrometry would be used to confirm the molecular weight of the compound (233.03 g/mol calculated from its molecular formula C₈H₆BrFO₂). The presence of bromine would be readily identifiable from the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in M+ and M+2 peaks of nearly equal intensity.

A data table of m/z values and their relative abundances is not possible without experimental data.

X-ray Diffraction Studies for Solid-State Structure Determination

There are no published X-ray diffraction studies for this compound. This technique, when applicable to a suitable single crystal, provides definitive proof of the molecular structure by determining the precise spatial arrangement of atoms, bond lengths, and bond angles in the solid state. It would also reveal intermolecular interactions, such as hydrogen bonding between carboxylic acid groups, which often leads to the formation of dimers in the crystal lattice.

As no crystallographic studies have been reported, a table of crystal data and structural parameters cannot be provided.

Single-Crystal X-ray Diffraction

For this compound, a hypothetical SC-XRD analysis would be expected to yield a similar dimeric structure. The precise crystallographic parameters, however, would be influenced by the presence and positions of the bromo and fluoro substituents. The data obtained from such an analysis would be presented in a crystallographic data table, as shown hypothetically below.

Table 1: Hypothetical Single-Crystal X-ray Diffraction Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Calculated Density (g/cm³) | Value |

| R-factor (%) | Value |

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is a non-destructive analytical technique used to identify crystalline phases and to analyze the purity of a bulk sample. While SC-XRD provides the detailed structure of a single crystal, PXRD gives information about the crystalline nature of a polycrystalline powder. The resulting diffraction pattern, a plot of diffracted intensity versus the diffraction angle (2θ), is a unique fingerprint for a specific crystalline compound.

For this compound, a PXRD analysis would be essential to confirm the phase purity of a synthesized batch. The positions and relative intensities of the diffraction peaks would be characteristic of its specific crystal lattice. Any crystalline impurities would be detectable by the presence of additional peaks in the diffractogram. Although no experimental PXRD pattern for this compound is currently available in the public domain, a simulated pattern could be generated from its single-crystal data, if it were known. This simulated pattern would serve as a reference for quality control.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for investigating the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivity (ε) are characteristic of the molecule's electronic structure.

The UV-Vis spectrum of this compound in a suitable solvent, such as ethanol (B145695) or cyclohexane, would be expected to exhibit absorption bands corresponding to π → π* transitions within the benzene ring and n → π* transitions associated with the carbonyl group of the carboxylic acid. The positions and intensities of these bands are influenced by the electronic effects of the substituents (bromo, fluoro, and methyl groups) on the aromatic ring.

Generally, benzoic acid and its derivatives show a strong absorption band (the E2-band) around 230 nm and a weaker, more structured band (the B-band) around 270-280 nm, both arising from π → π* transitions. The presence of the bromine and fluorine atoms, as auxochromes, would likely cause a bathochromic (red) shift of these absorption maxima compared to unsubstituted benzoic acid. The n → π* transition of the carboxyl group is typically weak and may be obscured by the more intense π → π* bands.

A representative data table for a UV-Vis spectroscopic analysis is provided below. The values are hypothetical and would need to be determined experimentally.

Table 2: Hypothetical UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition |

| Ethanol | Value | Value | π → π |

| Ethanol | Value | Value | π → π |

| Cyclohexane | Value | Value | n → π* |

This detailed spectroscopic and crystallographic characterization is indispensable for confirming the identity, purity, and solid-state structure of this compound, providing a solid foundation for its further study and application.

Computational Chemistry and Theoretical Investigations of 3 Bromo 4 Fluoro 2 Methylbenzoic Acid

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystalline solid is governed by a complex interplay of intermolecular forces. Computational chemistry provides powerful tools to dissect these interactions and predict the resulting crystal packing.

Hirshfeld surface analysis is a valuable method for visualizing and quantifying intermolecular interactions within a crystal. The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. For any point on this surface, two distances are defined: de (the distance to the nearest nucleus external to the surface) and di (the distance to the nearest nucleus internal to the surface).

These distances are then used to generate a two-dimensional "fingerprint" plot, which summarizes the intermolecular contacts in the crystal. uni.lu Each point on the plot represents a unique (de, di) pair, with the color indicating the relative frequency of that contact. uni.lu The plot is typically pseudo-mirrored along the diagonal where de = di. uni.lu

For a molecule like 3-bromo-4-fluoro-2-methylbenzoic acid, the fingerprint plot would be expected to reveal the dominant interactions. For instance, in a related compound, 4-bromo-2-[3-methyl-5-(2,4,6-trimethylbenzyl)oxazolidin-2-yl]phenol, Hirshfeld surface analysis showed that H···H (58.2%), C···H/H···C (18.9%), and Br···H/H···Br (11.5%) interactions were the most significant in the crystal packing. nih.gov Similar patterns of close contacts would be anticipated for this compound, with additional contributions from fluorine-related interactions.

The key features on a hypothetical fingerprint plot for this compound would likely include:

Sharp spikes in the lower region of the plot, indicative of strong, directional interactions like hydrogen bonds.

Wing-like features representing less directional, van der Waals type contacts.

The crystal structure of this compound is expected to be significantly influenced by both hydrogen and halogen bonding.

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor (the hydroxyl hydrogen) and acceptor (the carbonyl oxygen). It is highly probable that, like many carboxylic acids, this compound would form centrosymmetric dimers in the solid state through strong O—H···O hydrogen bonds between the carboxyl groups of two molecules. researchgate.net For example, the related molecule 3-fluoro-4-methylbenzoic acid exhibits this dimeric structure, linked by O—H···O hydrogen bonds. researchgate.net

The interplay between these hydrogen and halogen bonds would create a complex, three-dimensional supramolecular architecture. The relative strengths of these interactions determine the final crystal packing arrangement.

Solvation Effects and Continuum Models on Molecular Properties

The properties of a molecule can be significantly altered by its solvent environment. Continuum solvation models are a class of computational methods used to approximate the effect of a solvent without explicitly modeling individual solvent molecules. In these models, the solvent is treated as a continuous medium with a specific dielectric constant.

For this compound, properties such as its conformational stability, acidity (pKa), and spectroscopic characteristics would be influenced by the solvent. For example, in a polar solvent, the charge separation in the molecule would be stabilized, potentially affecting the dipole moment and the energies of the molecular orbitals.

Computational studies on related fluorinated benzoic acids have demonstrated the importance of considering solvent effects. For instance, the conformational preferences of ortho-substituted fluorobenzoic acids can be influenced by the surrounding medium.

A theoretical investigation of this compound would likely employ a continuum model, such as the Polarization Continuum Model (PCM), to calculate its properties in various solvents. This would provide insights into how its behavior changes from the gas phase to a solution-phase environment.

Theoretical Evaluation of Non-Linear Optical (NLO) Properties

Molecules with large non-linear optical (NLO) properties are of great interest for applications in photonics and optoelectronics. The NLO response of a molecule is related to its ability to alter the properties of light passing through it. This is a molecular property that can be predicted using computational methods.

The key parameters that determine the NLO activity of a molecule are the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). A large hyperpolarizability is often associated with molecules that have a significant intramolecular charge transfer from an electron-donating group to an electron-accepting group, connected by a π-conjugated system.

In this compound, the carboxylic acid group can act as an electron-withdrawing group. The benzene (B151609) ring provides the π-system, and the halogen and methyl substituents modulate the electronic properties. Theoretical calculations, typically using Density Functional Theory (DFT), can be employed to compute the NLO properties.

For example, studies on other organic molecules have shown that DFT calculations can effectively predict NLO behavior. researchgate.netorientjchem.org The calculated first hyperpolarizability would indicate the potential of this compound as an NLO material. A larger value of β suggests a stronger NLO response. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is also a crucial indicator; a smaller HOMO-LUMO gap generally correlates with a larger hyperpolarizability.

A theoretical study on this compound would likely involve optimizing its geometry and then calculating its electronic properties, including the dipole moment, polarizability, and hyperpolarizability, to assess its potential for NLO applications.

Applications of 3 Bromo 4 Fluoro 2 Methylbenzoic Acid in Advanced Organic Synthesis and Materials Science

Role as a Key Synthetic Intermediate for the Assembly of Complex Molecular Architectures

The distinct functional groups on 3-bromo-4-fluoro-2-methylbenzoic acid provide multiple reactive handles that can be addressed selectively, making it a valuable starting material for constructing intricate molecules. The carboxylic acid group is readily converted into amides, esters, or other derivatives, while the bromine atom is a prime site for metal-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig couplings. This orthogonal reactivity allows for the sequential and controlled addition of different molecular fragments.

In medicinal chemistry, this compound serves as a crucial precursor for various biologically active molecules, particularly kinase inhibitors. ed.ac.uknih.gov Kinases are key enzymes in cellular signaling, and their dysregulation is implicated in diseases like cancer. ed.ac.uk The synthesis of selective kinase inhibitors often involves building a core structure where the benzoic acid moiety serves as an anchor or key binding element. For instance, related bromo-fluorobenzoic acids are used to synthesize inhibitors by first forming an amide and then using the bromine site for further elaboration. ed.ac.ukacs.org This approach has been instrumental in creating targeted therapies, including novel Aurora A kinase inhibitors and modulators of the GABAA receptor. nih.govacs.org

| Target Molecular Class | Synthetic Utility of the Intermediate |

| Kinase Inhibitors | Serves as a foundational scaffold for building molecules that target specific protein kinases like Aurora A. ed.ac.uknih.gov |

| PARP Inhibitors | Used in the synthesis of complex heterocyclic systems designed to inhibit Poly(ADP-ribose) polymerase for cancer therapy. |

| GABAA Receptor Modulators | Incorporated as a key fragment in the synthesis of novel agents for treating neurological disorders like epilepsy. acs.org |

Development of Novel Chemical Scaffolds and Chemical Libraries

The creation of chemical libraries containing a multitude of structurally related compounds is a cornerstone of modern drug discovery. This compound is an ideal starting point for generating such libraries due to its multiple points for diversification. By keeping the core benzoic acid structure constant, chemists can systematically vary the substituents introduced via reactions at the bromine and carboxylic acid sites.

This strategy allows for the exploration of the "chemical space" around a particular pharmacophore to identify compounds with optimal activity and properties. tandfonline.com Research programs focused on discovering new enzyme inhibitors often synthesize and test large libraries of derivatives built from a common scaffold like a substituted benzoic acid. tandfonline.com This approach facilitates the establishment of robust structure-activity relationships (SAR) and has been successfully applied to develop inhibitors for targets such as carbonic anhydrases and bromodomains. tandfonline.comnih.gov The operational simplicity of reactions like amidation and cross-coupling makes this building block suitable for high-throughput synthesis and rapid generation of diverse molecular analogues. nih.gov

Precursor in Polymer Chemistry and Functional Material Design

While specific examples detailing the use of this compound in polymer science are not widely documented, its structural motifs are highly relevant to the field of functional materials. Halogenated and fluorinated aromatic carboxylic acids are a known class of monomers for synthesizing high-performance polymers such as specialty polyesters, polyamides, and aramids.

The presence of a fluorine atom is particularly significant, as it can bestow desirable properties upon the resulting material, including:

Thermal Stability: The strength of the carbon-fluorine bond enhances resistance to high temperatures.

Chemical Resistance: Fluorinated polymers are often inert to a wide range of chemicals.

Hydrophobicity and Oleophobicity: Low surface energy is a characteristic feature of fluorinated materials.

Specific Electronic Properties: The high electronegativity of fluorine can be used to tune the electronic characteristics of organic semiconductors or dielectric materials. researchgate.net

The carboxylic acid function provides a straightforward route for polymerization via condensation reactions, while the bromine atom offers a site for post-polymerization modification, allowing for the synthesis of graft copolymers or the attachment of functional moieties. Aromatic compounds and polymers are integral to applications in organic light-emitting diodes (OLEDs), photovoltaic devices, and other advanced electronics. researchgate.net

Utility in Mechanistic Studies of Aromatic Transformations

The specific substitution pattern of this compound makes it a valuable tool for investigating the mechanisms of chemical reactions. The benzene (B151609) ring is decorated with groups that exert competing and complementary electronic and steric effects:

Fluorine and Carboxylic Acid: Both are strongly electron-withdrawing groups that deactivate the ring towards electrophilic aromatic substitution but activate it for nucleophilic aromatic substitution. msu.edu

Methyl Group: An electron-donating group that has an activating effect.

Bromine Atom: An electron-withdrawing group with a deactivating effect, but its polarizability and role as a leaving group are key in cross-coupling reactions. rutgers.edu

This complex interplay of effects allows researchers to study how regioselectivity, reaction rates, and transition state energies are influenced by substitution in reactions like Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution. msu.edurutgers.edu By comparing its reactivity to simpler analogues, chemists can gain mechanistic insights into how multiple substituents collectively govern the outcome of a transformation on an aromatic ring. researchgate.netnih.gov

Contributions to Structure-Activity Relationship (SAR) Studies in Related Systems

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how a molecule's chemical structure relates to its biological effect. researchgate.net this compound and its close analogues serve as critical building blocks in these investigations. By incorporating this rigid, well-defined fragment into a larger drug candidate, scientists can systematically probe the importance of the substituent pattern for target binding and efficacy.

For example, in the development of enzyme inhibitors, researchers might synthesize a series of compounds where the 3-bromo-4-fluoro-2-methylphenyl moiety is kept constant while other parts of the molecule are varied. nih.gov This allows them to map the binding pocket of the target protein and determine whether the specific electronic and steric profile of this group is essential for activity. The fluorine atom, for instance, can act as a hydrogen bond acceptor or block metabolic degradation at that position, while the bromine and methyl groups occupy specific spaces within the receptor. Such studies are crucial for optimizing lead compounds into potent and selective drugs. tandfonline.comnih.gov

Future Research Directions and Emerging Trends

Development of Highly Efficient and Sustainable Synthetic Methodologies

The industrial and laboratory-scale synthesis of specialty chemicals like 3-Bromo-4-fluoro-2-methylbenzoic acid is increasingly scrutinized for its environmental impact and economic viability. Historically, the synthesis of similar compounds, such as 3-bromo-4-fluoro-benzoic acid, has involved multi-step processes that may use expensive or hazardous reagents. google.com A known pathway to a related compound, for instance, starts with the diazotization of 3-bromo-4-aminotoluene in the presence of tetrafluoroboric acid, followed by pyrolysis and subsequent oxidation, a route not ideal for large-scale industrial production due to complexity and cost. google.com

Emerging trends strongly point towards the adoption of "Green Chemistry" principles. Research is focusing on developing synthetic routes that are not only high-yielding but also minimize waste and avoid harsh conditions. A key area of future research will be the design of catalyst-free and solvent-free reaction protocols. ijisrt.com For example, the use of sonication to drive reactions represents a novel, environmentally friendly approach that could be adapted for the bromination of benzoic acid precursors. ijisrt.com The development of a one-pot synthesis from readily available starting materials like fluorobenzene (B45895), using inexpensive catalysts and minimizing complex isolation steps, remains a significant goal. google.com The focus will be on improving atom economy, reducing energy consumption, and utilizing non-toxic, recyclable reagents and solvents.

Exploration of Undiscovered Reactivity Profiles and Novel Transformations

The chemical structure of this compound, with its array of functional groups, offers a versatile scaffold for a wide range of chemical transformations. While the reactivity of the carboxyl group in esterification and reduction reactions is well-understood, and the bromine atom is a known handle for cross-coupling reactions, the interplay between the ortho-methyl group and the adjacent fluoro and bromo substituents could lead to undiscovered reactivity. guidechem.com

Future research will likely focus on leveraging this unique electronic and steric environment to achieve novel transformations. The compound serves as a key building block in the synthesis of complex bioactive molecules, including potent epidermal growth factor receptor (EGFR) inhibitors, underscoring the importance of its reactivity. ossila.com

Key areas for exploration include:

Selective Cross-Coupling Reactions: Investigating the differential reactivity of the C-Br bond in Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions is a priority. guidechem.comrsc.org The electronic push-pull nature of the substituents could be exploited for highly selective C-C, C-N, and C-O bond formations.

Directed Ortho-Metalation (DoM): The directing ability of the carboxylic acid and potentially the fluorine atom could be harnessed for regioselective functionalization of the aromatic ring.

Photochemical and Electrochemical Reactions: Exploring non-traditional activation methods could unveil new reaction pathways that are inaccessible under thermal conditions.

| Reaction Type | Potential Reagents | Potential Product Class | Area of Interest |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acids, Pd catalyst, Base | Biaryl carboxylic acids | Creating complex pharmaceutical intermediates. rsc.org |

| Buchwald-Hartwig Amination | Amines, Pd catalyst, Ligand, Base | N-Aryl aminobenzoic acids | Synthesis of precursors for dyes and bioactive molecules. |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts, Base | Alkynyl-substituted benzoic acids | Development of functional materials and conjugated systems. |

| Heck Reaction | Alkenes, Pd catalyst, Base | Alkenyl-substituted benzoic acids | Formation of stilbene-like structures for materials science. |

| Boronation | Bis(pinacolato)diboron, Pd catalyst | Boronic ester derivatives | Creating versatile building blocks for further synthesis. guidechem.comacs.org |

Integration of Advanced Computational Modeling and Machine Learning in Reaction Prediction

The complexity of chemical reactions involving poly-functionalized molecules necessitates advanced tools for prediction and optimization. The integration of computational chemistry and artificial intelligence is a major emerging trend. mi-6.co.jp

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) are crucial for understanding the structural and electronic properties of molecules like this compound. iku.edu.trmdpi.com Future studies will use DFT to model potential energy surfaces for various reactions, predict the stability of intermediates and transition states, and rationalize experimental outcomes. dergipark.org.tr This can help in understanding the conformational landscape and the non-covalent interactions that influence reactivity. iku.edu.tr

Machine Learning (ML): ML models are becoming indispensable for predicting chemical reactivity and reaction outcomes. acs.org Neural networks trained on vast reaction databases can predict suitable catalysts, solvents, and temperatures for a given transformation. nih.gov For substituted benzoic acids, ML algorithms can be used to predict key chemical descriptors, such as Hammett's constants, which quantify the electronic influence of substituents and are vital for predicting reaction rates and equilibria. chemrxiv.org Future work will involve developing bespoke ML models to predict the regioselectivity and yield of reactions specifically for this class of compounds, thereby accelerating the discovery of new transformations and optimizing existing ones. rsc.org

| Methodology | Application to this compound | Anticipated Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Modeling reaction pathways and transition states. iku.edu.tr | Rationalizing regioselectivity and reaction barriers. |

| Machine Learning (Reaction Prediction) | Predicting major products for novel reactant combinations. acs.org | Accelerating discovery of new synthetic routes. |

| Machine Learning (Condition Optimization) | Recommending optimal catalysts, solvents, and temperatures. nih.gov | Improving reaction yields and reducing experimental effort. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating molecular structure with chemical or biological activity. dergipark.org.tr | Guiding the design of new functional molecules. |

Application in Supramolecular Chemistry and Advanced Nanomaterials

The functional groups on this compound make it an attractive building block for the construction of larger, organized structures and for modifying the surfaces of materials.

Supramolecular Chemistry: The carboxylic acid group can form strong hydrogen bonds, enabling the assembly of predictable patterns like dimers or catemers in the solid state. The halogen atoms (Br and F) can participate in halogen bonding, providing another directional interaction to guide the formation of complex supramolecular architectures. Future research will explore the co-crystallization of this molecule with other functional components to create new multi-component materials with tailored optical or electronic properties.

Advanced Nanomaterials: Benzoic acids are effective for functionalizing the surface of nanoparticles. samipubco.com Attaching this compound to the surface of metal oxide (e.g., Fe₂O₃, TiO₂) or carbon-based nanomaterials (e.g., carbon nanotubes, graphene oxide) can impart new properties. samipubco.comresearchgate.netmdpi.com The lipophilic aromatic ring and the hydrophilic carboxyl group can act as a stabilizing ligand, while the bromine atom provides a reactive site for post-synthesis modification of the nanoparticle surface via cross-coupling chemistry. This could lead to the development of highly specific sensors, targeted drug delivery vehicles, or new catalysts. nih.gov

| Field | Potential Application | Role of this compound |

|---|---|---|

| Nanomaterials | Surface functionalization of metal oxide nanoparticles. samipubco.com | Acts as a surface ligand to improve stability and introduce functionality. |

| Environmental Remediation | Development of nanoadsorbents for pollutant capture. mdpi.com | Modifies carbon nanotubes or other sorbents to enhance selectivity. researchgate.net |

| Drug Delivery | Creation of functionalized inorganic nanovehicles. nih.gov | Provides a linker for attaching therapeutic agents to nanoparticles. |

| Supramolecular Assemblies | Formation of co-crystals and metal-organic frameworks (MOFs). | Serves as a multitopic linker via hydrogen and halogen bonding. |

Mechanistic Elucidation of Complex Catalytic Cycles Involving Halobenzoic Acids

While many catalytic reactions involving halobenzoic acids are known, a deep, quantitative understanding of their mechanisms is often lacking. Future research will employ a combination of experimental techniques (e.g., kinetic analysis, isotope labeling, in-situ spectroscopy) and computational modeling to elucidate the intricate steps of catalytic cycles.

For palladium-catalyzed cross-coupling reactions, a key area of investigation is the precise mechanism of each elementary step: oxidative addition, transmetalation, and reductive elimination. researchgate.net The electronic properties and steric hindrance imparted by the F, Br, and CH₃ groups on this compound will significantly influence the rates of these steps. Understanding how ligands on the metal center interact with the substrate to facilitate catalysis is paramount. For instance, detailed studies could reveal whether the catalytic cycle proceeds via a standard Pd(0)/Pd(II) pathway or involves other oxidation states. researchgate.net This fundamental knowledge is critical for the rational design of more efficient and selective catalysts, not just for this specific substrate but for the broader class of halogenated aromatic compounds. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products